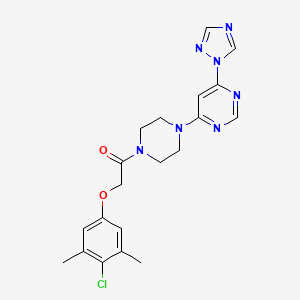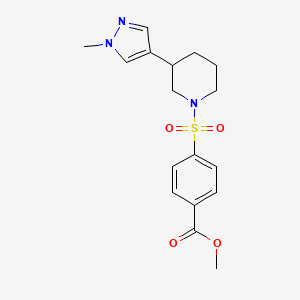
N1-(4-fluorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-fluorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, commonly referred to as FPOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FPOP is a small molecule that can be used as a chemical probe to study protein structure and dynamics.
Wissenschaftliche Forschungsanwendungen
Role in Orexin Receptor Mechanisms
Orexins (OX) and their receptors (OXR) play significant roles in regulating feeding, arousal, stress, and drug abuse. The neural systems motivating and reinforcing drug abuse might also underlie compulsive food seeking and intake. A study by Piccoli et al. (2012) evaluated the effects of various OXR antagonists in a binge eating model in female rats. The study found that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Chemical Synthesis and Functionalization
The chemical synthesis and functionalization of molecules like N1-(4-fluorobenzyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide have been explored for the creation of new compounds with potential therapeutic applications. Dell et al. (1994) reported on the preparation of new benzylidenemalononitriles via an SNAr reaction, extending the methodology to produce other disubstituted compounds, which could serve as intermediates for further chemical transformations (Dell et al., 1994).
Corrosion Inhibition
The study of piperidine derivatives, including compounds similar to this compound, has shown potential in corrosion inhibition. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of three piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations. This research provides insights into designing more effective corrosion inhibitors for industrial applications (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c20-16-3-1-14(2-4-16)11-23-18(26)19(27)24-12-15-5-9-25(10-6-15)17-13-21-7-8-22-17/h1-4,7-8,13,15H,5-6,9-12H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOSMNUNVFWYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2692487.png)
![2-O-tert-butyl 3-O-ethyl (3S,3aS,6aR)-6-oxo-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B2692488.png)
![N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2692489.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2692490.png)


![4-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]morpholine](/img/structure/B2692494.png)
![N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2692496.png)
![tert-Butyl [(1-isopropylpiperidin-4-yl)methyl]carbamate](/img/structure/B2692498.png)
![1-[(2-Methylpropan-2-yl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B2692500.png)


![3-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2692508.png)
